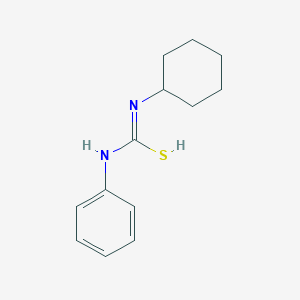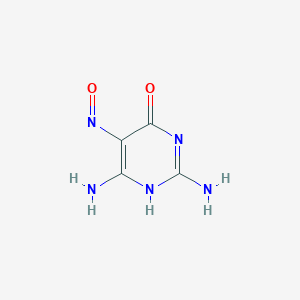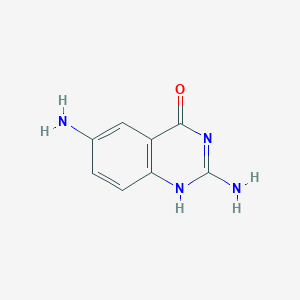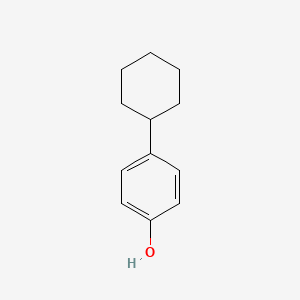
4-环己基苯酚
描述
4-Cyclohexylphenol is a white or off-white crystalline powder with a molecular formula of C12H16O . It is used as a pharmaceutical and chemical intermediate .
Synthesis Analysis
The synthesis of 4-Cyclohexylphenol involves complex chemical processes. A study reported a one-pot synthesis of cyclohexylphenols via phenol-assisted conversion with isopropyl alcohol over the tandem catalytic system formed by RANEY® Nickel plus hierarchical Beta zeolite . Another research reported a two-step process for synthesizing trans-4-(N-acetylamido)cyclohexanol, starting from p-aminophenol and leading to cyclohexanol derivatives.Molecular Structure Analysis
The molecular formula of 4-Cyclohexylphenol is C12H16O . The average mass is 176.255 Da and the monoisotopic mass is 176.120117 Da .Chemical Reactions Analysis
While specific chemical reactions involving 4-Cyclohexylphenol are not detailed in the search results, it’s known that this compound is used in the preparation of dyes, resins, and biocides .Physical and Chemical Properties Analysis
4-Cyclohexylphenol has a density of 1.0±0.1 g/cm3, a boiling point of 301.6±21.0 °C at 760 mmHg, and a flash point of 153.0±11.5 °C . It also has a molar refractivity of 54.0±0.3 cm3, a polar surface area of 20 Å2, and a molar volume of 169.1±3.0 cm3 .科学研究应用
环境污染物的生物修复:López-Pacheco 等人(2019 年)的一项研究表明,微生物联盟螺旋藻和大球藻可以有效去除水中 4-壬基苯酚(一种与 4-环己基苯酚相似的化合物),表明其具有潜在的环境修复应用 (López-Pacheco 等人,2019 年).
绿色化学中的化学合成:Amandi 等人(2007 年)探索了使用超临界二氧化碳连续合成邻环己基苯酚,强调了合成精细化学品的环保反应介质 (Amandi 等人,2007 年).
了解微生物降解途径:Gabriel 等人(2005 年)发现了一种由鞘氨醇单胞菌 Bayram 降解 4-壬基苯酚的新型代谢途径。此研究对于了解细菌如何分解环境污染物非常重要 (Gabriel 等人,2005 年).
化学反应中的催化:Wang 等人(2011 年)报道了一种涉及 Pd 纳米粒子的催化剂,用于苯酚衍生物选择性加氢为环己酮,这是化学工业制造中的中间体 (Wang 等人,2011 年).
杀菌性能:Clifford 等人(1972 年)合成了取代的 2-和 4-环己基苯酚并评估了它们的杀菌活性,表明在农业中具有潜在的应用 (Clifford 等人,1972 年).
化学教育中的应用:Gregor(2012 年)的一项实验概述了与 4-环己基苯酚相关的双酚 Z 的学生可及合成,展示了其在教育环境中的相关性 (Gregor,2012 年).
药物中间体:Jia-jun(2012 年)讨论了合成反式-4-(N-乙酰氨基)环己醇(一种药物中间体的先驱),说明了环己基苯酚衍生物在药物开发中的重要性 (Jia-jun,2012 年).
有机合成中的烷基化反应:Anand 等人(2002 年)研究了使用沸石催化剂使苯酚与环己醇烷基化,揭示了环己基苯酚衍生物合成的见解 (Anand 等人,2002 年).
安全和危害
未来方向
生化分析
Biochemical Properties
4-Cyclohexylphenol plays a significant role in biochemical reactions, particularly in proteomics research. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been studied for its estrogenic activities using the yeast two-hybrid assay
Cellular Effects
4-Cyclohexylphenol has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 4-Cyclohexylphenol can interact with estrogen receptors, thereby modulating gene expression and influencing cellular responses . These interactions are essential for understanding the compound’s impact on cellular health and function.
Molecular Mechanism
The molecular mechanism of 4-Cyclohexylphenol involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to interact with specific enzymes and proteins, leading to various biochemical effects. For example, 4-Cyclohexylphenol has been shown to inhibit certain enzymes, thereby affecting metabolic pathways and cellular processes . Understanding these mechanisms is crucial for developing potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Cyclohexylphenol can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have indicated that 4-Cyclohexylphenol remains stable under specific conditions, but its degradation products can also have significant biochemical effects
Dosage Effects in Animal Models
The effects of 4-Cyclohexylphenol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Studies have shown that 4-Cyclohexylphenol can have threshold effects, where its impact on cellular function changes significantly at certain dosage levels . Understanding these dosage effects is crucial for determining safe and effective usage in research and potential therapeutic applications.
Metabolic Pathways
4-Cyclohexylphenol is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s metabolism can affect metabolic flux and metabolite levels, influencing overall cellular function. Studies have shown that 4-Cyclohexylphenol can be metabolized by specific enzymes, leading to the formation of various metabolites . Understanding these metabolic pathways is essential for predicting the compound’s effects on cellular health and function.
Transport and Distribution
The transport and distribution of 4-Cyclohexylphenol within cells and tissues are critical for its biochemical effects. The compound interacts with transporters and binding proteins, influencing its localization and accumulation. Studies have indicated that 4-Cyclohexylphenol can be transported across cell membranes and distributed to specific cellular compartments . Understanding these transport mechanisms is crucial for predicting the compound’s effects on cellular function and health.
Subcellular Localization
The subcellular localization of 4-Cyclohexylphenol affects its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell. Studies have shown that 4-Cyclohexylphenol can localize to various subcellular regions, influencing its biochemical effects . Understanding these localization patterns is essential for predicting the compound’s impact on cellular health and function.
属性
IUPAC Name |
4-cyclohexylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h6-10,13H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHMVZYHIJQTQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50862559 | |
| Record name | Phenol, 4-cyclohexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50862559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1131-60-8, 72495-97-7 | |
| Record name | 4-Cyclohexylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1131-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Cyclohexylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001131608 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2(or 4)-cyclohexyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072495977 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-CYCLOHEXYLPHENOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5245 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 4-cyclohexyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 2(or 4)-cyclohexyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 4-cyclohexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50862559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-cyclohexylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.151 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-CYCLOHEXYLPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5536IXU6K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the synthesis of 4-cyclohexylphenol?
A1: 4-Cyclohexylphenol can be synthesized via the hydroalkylation of phenol using cyclohexanol and cyclohexene in the presence of HY zeolites or modified HY zeolites as catalysts []. Another method involves the hydroalkylation of phenol in the presence of a palladium catalyst (Pd-Al2O3) and a fused salt (NaCl-AlCl3) under hydrogen pressure. This reaction proceeds through the formation of 2-cyclohexen-1-ol as an intermediate [].
Q2: Are there any studies investigating the estrogenic activity of 4-cyclohexylphenol?
A2: Yes, research has explored the estrogenic potential of 4-cyclohexylphenol and other chemicals related to food contact materials using the yeast two-hybrid assay []. This study revealed that 4-cyclohexylphenol, alongside other compounds possessing a phenol group or readily forming one through hydrolysis or metabolism, exhibited estrogenic activity.
Q3: How is 4-cyclohexylphenol used in studying enzyme activity?
A3: 4-Cyclohexylphenol serves as a valuable substrate in studying the activity and specificity of flavin-dependent para-phenol oxidases, particularly vanillyl alcohol oxidase (VAO) []. Researchers utilize a screening assay based on hydrogen peroxide detection using the ferric-xylenol orange complex method to assess the enzyme's activity towards different substrates, including 4-cyclohexylphenol.
Q4: Has 4-cyclohexylphenol been investigated for its fungicidal properties?
A4: Yes, research has explored the fungicidal properties of various substituted cyclohexylphenols, including 4-cyclohexylphenol []. The study synthesized and tested these compounds against powdery mildews affecting apple and marrow plants. Findings suggest that the presence of a nitro group at position 4, combined with either a halogen or another nitro group at position 2, is associated with increased fungicidal activity.
Q5: Is there a method for determining the presence of 4-cyclohexylphenol in materials like polycarbonates?
A5: Yes, a reversed-phase high-performance liquid chromatography (HPLC) method has been developed to determine the content of various end groups in polycarbonates, including 4-cyclohexylphenol []. This method involves alkaline hydrolysis of the polycarbonate followed by analysis of the acidified hydrolysate using HPLC. This technique offers good reproducibility and accuracy while requiring minimal time and effort compared to other analytical procedures.
Q6: What is known about the reactivity of 4-cyclohexylphenol in the context of coal-derived liquids?
A6: Studies have investigated the hydroprocessing of coal-derived liquids, particularly focusing on the reactivity of 4-cyclohexylphenol present in the acidic fractions []. These studies revealed that 4-cyclohexylphenol, along with other substituted phenols and naphthols, undergoes hydrodeoxygenation as the primary reaction pathway. The rate constant for this conversion was found to be comparable to other components like 5,6,7,8-tetrahydro-1-naphthol and methylphenylphenol, suggesting similar reactivities. Notably, the hydrodeoxygenation of these acidic compounds, including 4-cyclohexylphenol, occurs at a significantly faster rate compared to other hydroprocessing reactions observed in coal liquids, such as hydrogenation of aromatic hydrocarbons or hydrodesulfurization and hydrodenitrogenation of heterocyclic compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[3-(4-Chloro-phenyl)-3-oxo-propenyl]-4-methoxy-benzenesulfonyl chloride](/img/structure/B7723873.png)

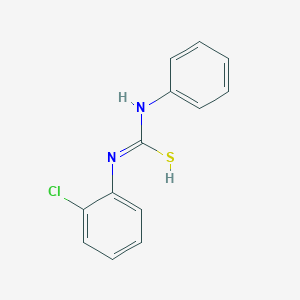
![3-[3-(4-Chlorophenyl)ureido]-4-ethoxybenzenesulfonyl chloride](/img/structure/B7723903.png)
![4-[3-(4-Chlorophenyl)ureido]-2-methylbenzenesulfonyl chloride](/img/structure/B7723908.png)


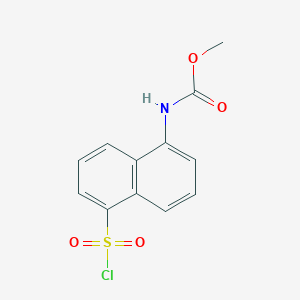

![1-[3-Chloro-5-(trifluoromethyl)pyridin-1-ium-2-yl]piperidine-4-carboxylate](/img/structure/B7723949.png)
